2-benzoyl-N-methoxy-N-methylbenzamide
Description
Significance of Benzamide (B126) Scaffolds in Advanced Synthesis
The benzamide framework is a cornerstone in the field of organic and medicinal chemistry. chemat.com.placs.org As a derivative of benzoic acid, this structural motif is present in a multitude of pharmaceutical agents, demonstrating a wide spectrum of biological activities. google.com Benzamide-containing compounds have been developed as antimicrobial, anticancer, and enzyme-inhibiting agents. google.com The amide bond's unique properties, including its planarity, stability, and ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent role in molecular recognition at the active sites of biological receptors. acs.org
In advanced synthesis, benzamides are not only synthetic targets but also versatile intermediates. acs.org They serve as valuable building blocks for the construction of more complex molecular architectures and are often used as directing groups in transition metal-catalyzed reactions to achieve regioselective functionalization of the aromatic ring. researchgate.net
Strategic Importance of N-Methoxy-N-methyl Amides (Weinreb Amides) as Key Synthetic Intermediates
First introduced in the 1980s by Steven M. Weinreb and Steven Nahm, N-methoxy-N-methyl amides, commonly known as Weinreb amides, revolutionized a key transformation in organic synthesis: the preparation of ketones. ymilab.com The reaction of organometallic reagents (like Grignard or organolithium reagents) with carboxylic acid derivatives such as esters or acid chlorides often leads to over-addition, yielding tertiary alcohols as byproducts. organic-chemistry.org
Weinreb amides elegantly circumvent this problem. Upon nucleophilic attack, they form a stable, five-membered chelated tetrahedral intermediate with the metal ion. organic-chemistry.orgnih.gov This intermediate is stable under the reaction conditions and does not collapse to the ketone until a subsequent acidic workup step. acs.org This prevents the unwanted second addition of the organometallic reagent, allowing for the clean and high-yield synthesis of ketones. mychemblog.com Furthermore, Weinreb amides can be selectively reduced to aldehydes, adding to their versatility. acs.org In more recent years, the Weinreb amide group has also been explored as an effective directing group for ortho-C–H bond functionalization, further expanding its synthetic utility. nih.gov
Table 1: Comparison of Reactivity
| Starting Material | Reagent | Intermediate Stability | Primary Product |
|---|---|---|---|
| Ester / Acid Chloride | 2 eq. Grignard Reagent | Low | Tertiary Alcohol |
| Weinreb Amide | 1 eq. Grignard Reagent | High (Stable Chelate) | Ketone (after workup) |
Overview of 2-Benzoyl-N-methoxy-N-methylbenzamide: Structural Features and Research Trajectories
This compound is a molecule that integrates the features of both the benzamide scaffold and the Weinreb amide. Its structure is characterized by a central benzene (B151609) ring substituted at the 1 and 2 positions (ortho-substitution) with a Weinreb amide group and a benzoyl group, respectively.
Structural Features:
Weinreb Amide Moiety: The N-methoxy-N-methylbenzamide portion of the molecule serves as a latent ketone, poised for reaction with a wide range of organometallic nucleophiles.
Benzophenone (B1666685) Core: The 2-benzoyl substituent creates a benzophenone-like substructure, which has its own well-established chemistry, including photochemical reactions and reductions.
Ortho-Substitution Pattern: The adjacent placement of the two carbonyl-containing groups could lead to unique reactivity, potentially allowing for intramolecular cyclization reactions to form heterocyclic systems. The steric crowding from the ortho-benzoyl group may also influence the reactivity of the Weinreb amide.
Research Trajectories: While specific research publications detailing the applications of this compound are not prevalent, its structure suggests several logical research directions.
Synthesis of Complex Ketones: The most direct application involves using the Weinreb amide functionality to react with an organometallic reagent (R-MgBr or R-Li). This would provide a straightforward route to synthesize various 2-benzoylphenyl ketones, which are valuable intermediates in medicinal chemistry.
Precursor for Heterocycles: The 1,2-dicarbonyl arrangement (or the potential to generate one) makes it an attractive precursor for synthesizing nitrogen- and oxygen-containing heterocyclic compounds, such as phthalazinones or isobenzofurans, through condensation or cyclization reactions.
C-H Functionalization Studies: The Weinreb amide could potentially serve as a directing group to facilitate transition-metal-catalyzed C-H functionalization at other positions on the benzamide ring or even on the adjacent benzoyl ring, enabling the construction of highly substituted aromatic compounds. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1016340-56-9 |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol |
| Purity (Typical) | 95-98% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzoyl-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(20-2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNXECOBVVBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 2 Benzoyl N Methoxy N Methylbenzamide and Analogs
Reactivity of the N-Methoxy-N-methyl Amide Functional Group
The N-methoxy-N-methyl amide, commonly known as the Weinreb amide, is a versatile functional group in organic synthesis due to its unique reactivity profile. It can act as a stable acylating agent and can be selectively reduced to the corresponding aldehyde.
A primary role of the N-methoxy-N-methyl amide functional group is to serve as an effective acyl transfer agent, particularly in reactions with organometallic reagents such as Grignard reagents and organolithium species. Unlike many other carboxylic acid derivatives, Weinreb amides react with these nucleophiles to cleanly produce ketones. This desirable reactivity is attributed to the formation of a stable, chelated intermediate which resists over-addition of the organometallic reagent that would otherwise lead to the formation of tertiary alcohols.
The reaction proceeds through a stable metal-chelated intermediate, which prevents the common side reaction of over-addition to produce tertiary alcohols. This method is highly efficient for the synthesis of ketones from carboxylic acid derivatives.
| N-Methoxy-N-methylamide Substrate | Organometallic Reagent | Product | Yield (%) |
|---|---|---|---|
| N-Methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone (B1666685) | 95 |
| N-Methoxy-N-methylacetamide | Ethylmagnesium bromide | 3-Pentanone | 92 |
| N-Methoxy-N-methylisobutyramide | Methyl lithium | 3-Methyl-2-butanone | 88 |
The N-methoxy-N-methyl amide group can be selectively reduced to an aldehyde using various hydride reagents. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). The reaction proceeds through a stable tetrahedral intermediate that, upon acidic workup, collapses to furnish the aldehyde. This method is advantageous as it avoids the over-reduction to the corresponding alcohol, a common issue with the reduction of other carboxylic acid derivatives.
The choice of reducing agent and reaction conditions can be tailored to the specific substrate to optimize the yield of the aldehyde. For instance, carrying out the reduction at low temperatures often improves the selectivity for the aldehyde product.
Reactions Involving the 2-Benzoyl Substituent and Ortho-Position
The presence of the benzoyl group ortho to the Weinreb amide introduces possibilities for intramolecular reactions and directed intermolecular functionalizations.
The ortho positioning of the benzoyl and amide functionalities in derivatives of 2-benzoyl-N-methoxy-N-methylbenzamide can facilitate intramolecular cyclization reactions to form various heterocyclic systems. For example, N-allylbenzamides can undergo catalyst-free intramolecular oxidative cyclization to yield 2,5-disubstituted oxazoles. tcichemicals.com While a direct example with this compound is not prevalent, analogous transformations with related benzamides suggest the potential for similar reactivity. For instance, the dehydrogenative cyclization of 2-arylbenzamides can be achieved under photoelectrochemical conditions to produce benzolactams. orgsyn.org
The amide functionality can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating selective functionalization at the ortho-position of the benzamide (B126) ring. This approach has been utilized for the ortho-acylation and ortho-arylation of benzamides.
Rhodium-catalyzed oxidative acylation of N,N-diethyl benzamides with aryl aldehydes has been shown to yield ortho-acyl benzamides. nih.gov Similarly, palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated using the amide as a directing group. nih.gov These methodologies suggest that the N-methoxy-N-methyl amide group in this compound could direct functionalization at the C6 position of the benzene (B151609) ring.
| Benzamide Substrate | Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| N,N-diethylbenzamide | Benzaldehyde (B42025) | [Cp*RhCl₂]₂/AgSbF₆ | 2-Benzoyl-N,N-diethylbenzamide | 85 |
| Benzamide | Iodobenzene | Pd(OAc)₂ | 2-Phenylbenzamide | 78 |
Advanced Coupling and Cross-Coupling Reactions
The aromatic core of this compound and its potential derivatives (e.g., halogenated analogs) can participate in a variety of advanced coupling and cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Prominent among these are palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Heck reaction. The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with a halide or triflate, and it has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility in constructing biaryl systems on sterically hindered and functionalized substrates. nih.gov This suggests that a halogenated derivative of this compound could be a viable substrate for such transformations.
The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, provides a powerful method for the synthesis of substituted alkenes. wikipedia.org The versatility of the Heck reaction allows for a broad range of substrates, and its application to amide derivatives has been explored, including intramolecular variants to construct complex cyclic structures.
Selective N═S Coupling Reactions with Sulfoxides Catalyzed by Transition Metals
A significant advancement in the synthesis of N-acyl sulfoximines involves the selective, iron-catalyzed N═S coupling of N-methoxy arylamides with sulfoxides. youtube.comwikipedia.orgauburn.edu This method provides a highly efficient route to valuable sulfoximine (B86345) derivatives, which are important structural motifs in medicinal chemistry and materials science. solubilityofthings.com N-methoxy amides, which are readily prepared from acyl chlorides and methoxyamine, serve as effective acyl nitrene precursors in this transformation. youtube.comwikipedia.org
The reaction is typically catalyzed by an inexpensive and environmentally benign iron salt, such as FeCl₃. solubilityofthings.com It proceeds under mild conditions, often in an air atmosphere, and demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl ring of the benzamide. youtube.comauburn.edu The process obviates the need for pre-functionalization of the coupling partners, using them in their native forms. youtube.comauburn.edu The transformation can also be scaled up to the gram scale with a low catalyst loading, underscoring its practical utility. youtube.comauburn.edu While dioxazolones have been used as acyl nitrene precursors for N=S bond coupling, they often require harsh conditions, such as high temperatures. youtube.comwikipedia.org The iron-catalyzed reaction with N-methoxy amides represents a more facile and manipulable alternative. youtube.comwikipedia.org
| N-Methoxy Arylamide Substrate | Sulfoxide (B87167) Substrate | Catalyst | Base | Product Type | Key Feature |
|---|---|---|---|---|---|
| Substituted N-methoxy benzamides | Dimethyl sulfoxide (DMSO) | FeCl₃ | Triethylamine (B128534) (Et₃N) | N-acyl sulfoximine | High efficiency and functional group tolerance youtube.comwikipedia.org |
| Electron-rich N-methoxy benzamides | Diphenyl sulfoxide | FeCl₃ | Triethylamine (Et₃N) | N-acyl sulfoximine | Compatible with diverse aryl sulfoxides youtube.com |
| Electron-poor N-methoxy benzamides | Methyl phenyl sulfoxide | FeCl₃ | Triethylamine (Et₃N) | N-acyl sulfoximine | Tolerates sensitive substituents auburn.edu |
Cascade Radical Cyclization Reactions in Related Benzamide Systems
Cascade radical cyclizations represent a powerful strategy for the rapid construction of complex heterocyclic structures from simple benzamide-containing precursors. sci-hub.selibretexts.org These reactions often proceed through highly reactive amidyl or vinyl radical intermediates to form polycyclic systems in a single step. libretexts.orglibretexts.org
One notable example involves the cascade vinyl radical ipso-cyclization of N-propargyl benzamides. sci-hub.seresearchgate.net In this process, vinyl radicals, generated from the addition of a tributyltin radical to the alkyne moiety, initiate a sequence of ipso-cyclization, fragmentation, and subsequent cyclization steps. sci-hub.seresearchgate.net This cascade ultimately yields α,β-unsaturated-β-aryl-γ-lactam derivatives. sci-hub.se The efficiency of this reaction can be influenced by steric factors; for instance, a bulky tert-butyl substituent on the amide nitrogen can facilitate the desired vinyl radical ipso-cyclization pathway. sci-hub.seresearchgate.net
Another approach utilizes silver-catalyzed cascade cyclization of N-aryl-4-pentenamides. libretexts.org This reaction is initiated by the formation of an amidyl radical, which undergoes a 5-exo-trig cyclization to generate a C-centered radical. libretexts.org This intermediate can then be trapped by various functionalizing agents, such as quinones, to produce γ-lactam-substituted quinone derivatives. libretexts.org Mechanistic studies indicate the critical role of the silver catalyst in this transformation. libretexts.org
Furthermore, electrochemical methods have been developed for the oxidative radical cascade cyclization of olefinic amides with thiophenols or diselenides. libretexts.org This strategy allows for the construction of C–S/C–Se and C–O bonds in one step, leading to sulfurated or selenylated heterocycles like benzoxazines and oxazolines without the need for transition-metal catalysts or external oxidants. libretexts.org
| Benzamide System | Initiation Method | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|
| N-Propargyl Benzamides | Tributyltin radical addition | Vinyl radical | α,β-Unsaturated-β-aryl-γ-lactams | sci-hub.seresearchgate.net |
| N-Aryl-4-pentenamides | Silver (Ag₂O) catalysis | Amidyl radical | γ-Lactam-substituted quinones | libretexts.org |
| Olefinic Amides | Electrochemical oxidation | Radical cation | Sulfurated/Selenylated heterocycles | libretexts.org |
Nucleophilic and Electrophilic Reactivity of the Benzamide Core
The reactivity of the benzamide core is dictated by the electronic interplay between the aromatic ring and the amide functional group. This interplay influences how the molecule reacts with both nucleophiles and electrophiles.
The nucleophilic reactivity of the benzamide core is centered on the carbonyl carbon, which is inherently electrophilic due to the polarization of the C=O bond. masterorganicchemistry.com However, compared to other carbonyl compounds like ketones or esters, the carbonyl carbon of an amide is significantly less electrophilic. stackexchange.comquora.com This reduced reactivity is a consequence of resonance stabilization, where the lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl group. solubilityofthings.comquora.com This delocalization reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophilic attack. stackexchange.com Consequently, amides are more stable and less reactive towards nucleophiles than esters, a property critical to the stability of peptide bonds in proteins. solubilityofthings.comstackexchange.com
Regarding electrophilic reactivity, the benzamide functional group influences substitution reactions on the attached aromatic ring. The amide group acts as a deactivating group in electrophilic aromatic substitution. libretexts.org The carbonyl portion of the amide group is strongly electron-withdrawing via both inductive and resonance effects, which pulls electron density out of the aromatic ring. libretexts.org This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. libretexts.org This deactivating effect directs incoming electrophiles primarily to the meta position. libretexts.org The resonance structures of the intermediate carbocation (sigma complex) show that attack at the ortho and para positions results in a destabilizing placement of positive charge adjacent to the positively polarized carbonyl carbon, whereas the meta-attack intermediate avoids this unfavorable arrangement. libretexts.org
Mechanistic and Theoretical Investigations of 2 Benzoyl N Methoxy N Methylbenzamide Reactivity
Application of Density Functional Theory (DFT) in Benzamide (B126) Systems
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structure, properties, and reactivity of molecular systems, including those involving benzamide derivatives. bohrium.com DFT calculations allow for the exploration of complex reaction mechanisms and the prediction of molecular behavior at the electronic level, providing insights that complement experimental findings. bohrium.comresearchgate.net
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, which helps in elucidating detailed reaction pathways. For reactions involving N-methoxy-N-methylamides (Weinreb amides), such as 2-benzoyl-N-methoxy-N-methylbenzamide, a key feature is the stability of the tetrahedral intermediate formed upon nucleophilic addition. wikipedia.orgresearchgate.net DFT studies can model this intermediate, which is stabilized by chelation involving the methoxy (B1213986) group, preventing the common problem of over-addition that occurs with other acyl compounds. wikipedia.org
In the context of transition metal-catalyzed reactions where a Weinreb amide can act as a directing group, DFT has been used to clarify mechanisms. For instance, in palladium-catalyzed C(sp³)–H arylation reactions directed by a Weinreb amide, computational studies revealed that additives like 3-pyridinesulfonic acid play a crucial role in stabilizing cationic palladium intermediates and promoting the dissociation of acetate (B1210297) ligands, which is necessary for the C-H bond cleavage to occur. researchgate.netmdpi.com
Computational studies on the formation of other benzamide derivatives have successfully identified transition states and determined the rate-determining step of the reaction. researchgate.net For a Co(III)-catalyzed C-H allylation of Weinreb amides, mechanistic studies indicated that the C-H activation step is the rate-determining and practically irreversible step. researchgate.net These theoretical models provide a deep understanding of the factors controlling the reaction's feasibility and outcome.
| Reaction Type | Catalyst/System | Rate-Determining Step | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Amide Bond Formation | Mixed Carboxylic-Carbamic Anhydrides | 1,3-Acyl Transfer | Varies with catalyst (e.g., 19.1 - 24.8) | researchgate.netnih.gov |
| N-(carbomylcarbamothioyl)benzamide formation | B3LYP/6-31g(d) | Formation of first transition state (Ts1) | ~13.6 | researchgate.net |
| Pd-catalyzed C-H Arylation | Pd(OAc)₂ / 3-pyridinesulfonic acid | C-H activation | Not specified | researchgate.netmdpi.com |
DFT is widely employed to analyze the electronic structure of molecules, providing insights into their intrinsic reactivity. researchgate.net Key parameters derived from these calculations are known as conceptual DFT or chemical reactivity descriptors. semanticscholar.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap generally implies lower reactivity. researchgate.net
Other descriptors such as electronegativity (χ), global hardness (η), and chemical potential (µ) are calculated from HOMO and LUMO energies to quantify the molecule's resistance to charge transfer. researchgate.net Furthermore, local reactivity descriptors like Fukui functions and condensed dual descriptors are used to identify specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. semanticscholar.org Molecular Electrostatic Potential (MEP) maps also provide a visual representation of the charge distribution, highlighting electron-rich and electron-deficient regions of the molecule. researchgate.net
For various benzamide derivatives, these computational analyses have been performed to predict their bioactivity and reactive behavior. researchgate.netresearchgate.net Such studies on this compound would allow for the prediction of its reactive sites, for instance, the susceptibility of the two carbonyl carbons to nucleophilic attack.
| Property | B3LYP | PBEPBE | TPSSTPSS | Reference |
|---|---|---|---|---|
| HOMO Energy (eV) | -6.143 | -4.740 | -4.845 | researchgate.net |
| LUMO Energy (eV) | -1.483 | -1.812 | -1.718 | researchgate.net |
| Energy Gap (ΔE) (eV) | 4.660 | 2.928 | 3.127 | researchgate.net |
| Electronegativity (χ) | 3.814 | 3.276 | 3.281 | researchgate.net |
| Global Hardness (η) | 2.331 | 1.464 | 1.564 | researchgate.net |
Understanding the three-dimensional structure and conformational preferences of a molecule is crucial for explaining its reactivity. DFT calculations are used to perform conformational analyses by systematically rotating dihedral angles to identify the lowest energy conformer. researchgate.nettandfonline.com This is essential because the reactivity and interaction of a molecule are governed by its most stable spatial arrangement.
A study on 2-benzoyl-N,N-diethylbenzamide, a structurally similar compound to this compound, revealed the existence of multiple polymorphic forms. researchgate.net X-ray diffraction identified two new monoclinic forms (II and III) and observed a phase transition to a fourth, orthorhombic form (IV) upon heating. researchgate.net While this study focused on experimental characterization, DFT is often used to calculate the relative energies of different polymorphs to assess their thermodynamic stability. Such computational analysis can explain why certain crystalline forms are favored under specific conditions and can predict the geometry of conformers that may be difficult to isolate and study experimentally. researchgate.net
| Parameter | Form II | Form III | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | researchgate.net |
| Space Group | P2₁/n | P2₁/n | researchgate.net |
| a (Å) | 10.0271(4) | 10.1260(3) | researchgate.net |
| b (Å) | 10.2222(4) | 10.2785(3) | researchgate.net |
| c (Å) | 15.4852(6) | 15.2891(5) | researchgate.net |
| β (°) | 101.996(2) | 100.8640(10) | researchgate.net |
| Volume (ų) | 1551.48(11) | 1559.83(8) | researchgate.net |
Experimental Mechanistic Studies in Benzamide Transformations
While theoretical calculations provide a powerful lens into reaction mechanisms, experimental studies are essential for validation and for discovering unexpected pathways. Kinetic investigations and isotopic labeling are two cornerstone techniques for probing the mechanisms of reactions involving benzamide transformations.
For example, kinetic analysis of the aqueous breakdown of N-(hydroxymethyl)benzamide derivatives showed that the reactions were subject to specific acid and base catalysis, with a first-order dependence on the concentration of hydronium and hydroxide (B78521) ions. nih.gov In other systems, such as the esterification of benzamide catalyzed by a zirconium-based metal-organic framework (Zr-MOF-808-P), kinetic monitoring revealed the reaction progress over time and, through hot filtration tests, helped to distinguish between homogeneous and heterogeneous catalysis. researchgate.net
In the context of reactions involving Weinreb amides, experimental mechanistic studies for a palladium-catalyzed C-H allylation confirmed that the C-H activation step was rate-determining. researchgate.netorientjchem.org Such findings are critical for optimizing reaction conditions to improve efficiency and yield.
| Catalyst | Rate Constant | Reference |
|---|---|---|
| Hydronium ion (H₃O⁺) | kH = 1.34 (± 0.04) x 10⁻² M⁻¹s⁻¹ | nih.gov |
| Hydroxide ion (OH⁻) | kOH = 2.7 (± 0.1) x 10¹ M⁻¹s⁻¹ | nih.gov |
| Water (H₂O) | kH₂O = 4.1 (± 0.2) x 10⁻⁷ s⁻¹ | nih.gov |
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom at a specific position in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can follow the label to its position in the product(s). wikipedia.orgresearchgate.net This information provides definitive evidence for or against proposed reaction mechanisms, such as bond formations and cleavages. researchgate.net
In the study of amide chemistry, ¹⁸O-labeling has been used to investigate reaction mechanisms. researchgate.net For example, by labeling the carbonyl oxygen of a benzamide with ¹⁸O, one can determine if that oxygen is retained or exchanged during a reaction, thereby distinguishing between different mechanistic pathways. Similarly, deuterium (B1214612) labeling is frequently used to probe kinetic isotope effects (KIEs). A significant KIE upon replacing a C-H bond with a C-D bond indicates that the C-H bond is broken in the rate-determining step of the reaction. researchgate.net
Recently, methods for the direct isotopic exchange in amides have been developed, for instance, a base-promoted transamidation that allows for the exchange of the amine portion of the amide with an isotopically labeled amine. rsc.org Applying such isotopic labeling strategies to reactions of this compound could provide unambiguous insights into its transformation mechanisms.
Identification and Trapping of Reactive Intermediates
The reactivity of N-alkoxyamides, such as this compound, can involve the formation of highly reactive intermediates under thermal or catalytic conditions. A key proposed intermediate is the N-acylnitrenium ion (or its metal-stabilized equivalent, a metal-nitrenoid), which is a potent electrophile. The generation of such species can be inferred from the products of a reaction, but their direct observation is challenging due to their transient nature. Consequently, chemical trapping is a crucial technique used to provide evidence for their existence.
N-halogeno-N-alkoxyamides have been shown to undergo intramolecular aromatic substitution through the Lewis acid-catalyzed heterolysis of the nitrogen-halogen bond, a process in which N-acyl-N-alkoxynitrenium ions are considered the likely intermediates. rsc.org For a substrate like this compound, cleavage of the N-O bond, particularly when promoted by a metal catalyst, could generate a related acyl nitrene or metal-nitrenoid intermediate.
These reactive species can be "trapped" by introducing a scavenger agent into the reaction mixture that will selectively react with the intermediate to form a stable, characterizable product. Common trapping agents for nitrene or nitrenium ion intermediates include:
Olefins: Acyl nitrenes can undergo [2+1] cycloaddition with alkenes to form N-acyl aziridines. The isolation of such an aziridine (B145994) provides strong evidence for the nitrene intermediate.
Sulfoxides: The reaction with sulfoxides would lead to the formation of N-acyl sulfoximines, which is a known transformation for metal-nitrenoids. organic-chemistry.org
Nitriles: Acetonitrile has been used as an acyl nitrene trap, leading to the formation of oxadiazole derivatives.
While direct trapping studies on this compound are not extensively documented, the principles are well-established. For instance, in related systems, iron-catalyzed reactions using dioxazolones as nitrene precursors lead to the formation of iron-nitrenoid intermediates, which are then intercepted by various nucleophiles. chemistryviews.orgrwth-aachen.de The successful isolation of trapped products, as outlined in the table below, would serve as compelling evidence for the transient existence of an acyl nitrene derived from the benzamide.
| Reactive Intermediate | Potential Trapping Agent | Resulting Trapped Product | Reaction Type |
|---|---|---|---|
| Acyl Nitrene | Styrene (Olefin) | N-Acyl Aziridine | [2+1] Cycloaddition |
| Acyl Nitrene | Dimethyl Sulfoxide (B87167) (Sulfoxide) | N-Acyl Sulfoximine (B86345) | Imidation |
| Acyl Nitrene | Acetonitrile (Nitrile) | Oxadiazole Derivative | Cycloaddition |
| N-Acylnitrenium Ion | Anisole (Arene) | C-H Amination Product | Electrophilic Aromatic Substitution |
Catalysis-Driven Mechanistic Pathways
The N-methoxy-N-methylamide group is a highly effective directing group for transition metal-catalyzed C-H activation reactions. In the context of this compound, palladium catalysts can facilitate the functionalization of the ortho-C-H bond of the benzoyl ring or the benzamide ring, depending on the specific substrate geometry and reaction conditions. The N-methoxy amide moiety acts as a bidentate directing group, coordinating to the palladium center through both the carbonyl oxygen and the methoxy oxygen (or nitrogen, depending on the conformation). This coordination positions the metal catalyst in close proximity to the ortho-C-H bond, enabling its cleavage. researchgate.netresearchgate.net
A generally accepted mechanism for this process involves the following key steps:
Coordination: The benzamide substrate coordinates to a Pd(II) salt, such as palladium(II) acetate.
C-H Activation/Cyclometallation: An intramolecular, base-assisted C-H bond cleavage occurs, leading to the formation of a five-membered palladacycle intermediate. This is often the rate-determining step and is considered a concerted metalation-deprotonation (CMD) process.
Oxidative Addition/Reductive Elimination (Pd(II)/Pd(IV) Cycle): The resulting palladacycle can react with a coupling partner. For many reactions, an oxidant is used to promote the oxidative addition of a substrate to the Pd(II) center, forming a Pd(IV) intermediate. Subsequent reductive elimination from this high-valent palladium species forms the new C-C or C-heteroatom bond and regenerates a Pd(II) species, which can re-enter the catalytic cycle. researchgate.net
Alternative Pathways (Pd(II)/Pd(0) Cycle): In other cases, particularly in Heck-type or Suzuki-type couplings, the palladacycle may undergo reaction followed by reductive elimination to yield the product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by an oxidant to complete the cycle.
Mechanistic studies on N-methoxy aryl amides confirm that the reaction proceeds via a palladacycle intermediate. organic-chemistry.org This directed C-H activation strategy has been successfully applied to a variety of transformations, demonstrating the versatility of the N-methoxyamide directing group.
| Transformation | Coupling Partner | Catalyst System (Typical) | Proposed Catalytic Cycle |
|---|---|---|---|
| Olefination | Alkenes | Pd(OAc)₂ / Oxidant | Pd(II)/Pd(IV) or Pd(II)/Pd(0) |
| Alkylation | Alkyl Halides | Pd(OAc)₂ / Ligand | Pd(II)/Pd(IV) |
| Arylation | Arylboronic Acids | Pd(OAc)₂ / Base | Pd(II)/Pd(0) |
| O-Cyclization | CH₂Br₂ or 1,2-DCE | Pd(OAc)₂ / KOAc | Pd(II)/Pd(IV) |
Iron, being an earth-abundant and low-cost metal, provides an attractive alternative to precious metals for catalysis. N-alkoxyamides can serve as precursors for acyl nitrenes in iron-catalyzed transformations. The mechanism of iron-catalyzed nitrene transfer is proposed to involve the formation of a highly reactive iron-nitrenoid intermediate. organic-chemistry.org
For a substrate like this compound, the catalytic cycle is thought to proceed as follows:
Nitrene Precursor Activation: The N-methoxybenzamide coordinates to an iron(II) catalyst. The N-O bond is cleaved upon interaction with the iron center, often facilitated by an additive or specific reaction conditions, leading to the extrusion of a methoxy-derived byproduct.
Formation of Iron-Nitrenoid: This cleavage results in the formation of a transient iron-acylnitrenoid species. This intermediate can be depicted as an iron complex with a coordinated acyl nitrene ligand. Mechanistic studies on related systems suggest that these intermediates are the key species responsible for the subsequent bond formation. chemistryviews.org
Nitrene Transfer: The iron-nitrenoid then reacts with a suitable substrate. This can occur through several pathways, including:
C-H Amidation: Insertion of the acyl nitrene into a C-H bond of another molecule.
Aziridination: Cycloaddition across an alkene to form an aziridine.
N-N Bond Formation: Reaction with an amine or related nitrogen nucleophile to form a hydrazine (B178648) derivative. chemistryviews.org
Catalyst Regeneration: After the nitrene group is transferred to the substrate, the product is released, and the iron catalyst is regenerated, allowing it to participate in the next catalytic cycle.
This methodology offers a direct and efficient way to construct new C-N and N-N bonds using benzamides as the nitrogen source. researchgate.net
| Substrate | Catalyst (Typical) | Key Intermediate | Product Type |
|---|---|---|---|
| Alkane (C-H bond) | FeCl₂ | Iron-Acylnitrenoid | Amide (from C-H Amidation) |
| Alkene | Fe(OTf)₂ | Iron-Acylnitrenoid | N-Acyl Aziridine |
| Amine | FeCl₂ / PtBu₃ | Iron-Acylnitrenoid | Hydrazide |
| Sulfoxide | Fe(OTf)₂ | Iron-Acylnitrenoid | N-Acyl Sulfoximine |
Manganese catalysis has emerged as a powerful tool for sustainable chemistry, particularly in reactions involving hydrogenation and dehydrogenation. rsc.org While the direct dehydrogenation of a benzamide C-H bond by manganese is not a widely reported transformation, plausible mechanistic pathways can be proposed based on established principles of manganese catalysis, such as metal-ligand cooperation (MLC).
Many effective manganese catalysts feature pincer-type ligands that can participate directly in bond activation steps. A common mechanism for dehydrogenation is the "borrowing hydrogen" or "hydrogen auto-transfer" process, which typically involves the dehydrogenation of an alcohol to an aldehyde or ketone. nih.gov Applying these principles to this compound, a hypothetical dehydrogenative coupling could proceed via the following steps:
Catalyst Activation: A manganese(I) precatalyst, often bearing a pincer ligand, is activated by a base. This typically involves the deprotonation of the ligand arm to generate a dearomatized, highly reactive Mn(I) amido or alkoxo complex. acs.org
C-H Activation: The activated manganese complex could then interact with a C-H bond in the benzamide substrate. This could be an ortho-aromatic C-H bond or a C-H bond on the N-methyl group. The C-H bond is cleaved via MLC, where the metal accepts the hydride (H⁻) and the deprotonated ligand arm accepts the proton (H⁺), forming a manganese-hydride species and regenerating the aromaticity of the pincer ligand.
Intermediate Formation and Reaction: The resulting organomanganese intermediate could then react with a coupling partner. In an acceptorless dehydrogenation scenario, two such C-H activation events could occur, leading to the formation of a dihydride species.
Catalyst Regeneration and H₂ Release: The manganese-dihydride complex would then release molecular hydrogen (H₂) through reductive elimination, regenerating the active catalyst and completing the dehydrogenative coupling process.
This pathway is speculative for benzamides but is based on well-documented mechanistic steps for manganese-catalyzed dehydrogenation of other substrates. acs.orgacs.org Such a transformation could lead to intramolecular cyclization or intermolecular dimerization products.
Advanced Applications in Organic Synthesis
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. rsc.orgnih.gov These reactions are valued for their high atom economy and ability to rapidly generate diverse chemical libraries. nih.gov Although MCRs are a cornerstone of modern medicinal and organic chemistry, there is no specific mention in the literature of 2-benzoyl-N-methoxy-N-methylbenzamide being used as a building block in any such reactions.
Development of Chemical Probes for Biochemical Studies
Chemical probes are essential tools for studying biological systems. While benzamide (B126) scaffolds have been successfully developed into chemical probes, such as radiolabeled ligands for PET imaging, this has been documented for other derivatives. nih.gov For instance, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide was synthesized and evaluated as a PET probe for targeting melanoma. nih.gov However, there is no available research detailing the development or application of this compound as a chemical probe for biochemical studies.
Applications in the Synthesis of Advanced Materials with Specific Chemical Functionalities
The synthesis of advanced materials often relies on versatile organic molecules that can be polymerized or incorporated into larger structures to impart specific functions. While simpler related compounds like N-methylbenzamide have found use in the development and modification of polymers and resins to enhance properties like thermal stability, the literature does not describe any applications of this compound in the synthesis of advanced materials. chemicalbook.com
Future Perspectives and Emerging Research Avenues in 2 Benzoyl N Methoxy N Methylbenzamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzamides and Weinreb amides has traditionally relied on methods that often involve harsh reagents and generate significant waste. ucla.edu Future research is poised to develop greener, more efficient pathways to 2-benzoyl-N-methoxy-N-methylbenzamide and its derivatives.
Modern approaches to amide bond formation are moving towards solvent-free conditions and avoiding hazardous activating agents. tandfonline.comtandfonline.com For instance, the direct N-benzoylation of amines using vinyl benzoate (B1203000) under solvent-free conditions represents a clean and ecocompatible pathway. tandfonline.comtandfonline.com Another sustainable approach involves the oxidative amidation of aldehydes and amines, which aligns with the principles of atom economy and green chemistry. researchgate.net
For the specific N-methoxy-N-methylamide (Weinreb amide) moiety, numerous advanced methods have been developed that could be adapted. These include direct one-pot conversions from carboxylic acids using various coupling agents, which are attractive due to the ready availability of precursors. researchgate.nettandfonline.com Palladium-catalyzed aminocarbonylation of triflates also presents a sophisticated, mild route to Weinreb amides. acs.org The development of photochemical protocols for the direct coupling of carboxylic acids with N,O-dimethylhydroxylamine using LED irradiation or sunlight offers a particularly innovative and sustainable option. researchgate.net
Table 1: Potential Sustainable Synthetic Methodologies
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Solvent-Free Benzoylation | Uses vinyl benzoate as an acyl donor without a solvent. tandfonline.comtandfonline.com | Reduces solvent waste, simplifies purification. |
| Oxidative Amidation | Couples an appropriate aldehyde and amine directly. researchgate.net | High atom economy, avoids pre-activation steps. |
| One-Pot Weinreb Amidation | Direct conversion of a carboxylic acid using a modern coupling agent. researchgate.nettandfonline.com | Reduces intermediate isolation steps, improves efficiency. |
| Photochemical Synthesis | Uses light (LED or solar) to drive the amidation reaction. researchgate.net | Utilizes a renewable energy source, mild reaction conditions. |
| Pd-Catalyzed Aminocarbonylation | Forms the amide bond from a triflate precursor under CO atmosphere. acs.org | High functional group tolerance, mild conditions. |
Exploration of Untapped Reactivity Patterns and Selectivity Control
The unique bifunctional nature of this compound—possessing both a photoreactive benzophenone (B1666685) group and a chelation-stabilized Weinreb amide—opens avenues for exploring novel reactivity.
The Weinreb amide is renowned for its ability to react with organometallic reagents to produce ketones without over-addition to the tertiary alcohol, a consequence of the stable tetrahedral intermediate formed. researchgate.netchemeurope.com This controlled reactivity is a cornerstone of its utility. orientjchem.orgrsc.org Future work could explore the intramolecular reactions directed by the benzoyl group or the use of the Weinreb amide itself as a directing group for C-H functionalization, a strategy that has recently gained attention for enabling previously challenging transformations. researchgate.netnih.gov
The benzophenone moiety is a classic Type II photoinitiator, which, upon UV irradiation, enters an excited triplet state and can abstract a hydrogen atom from a donor molecule to generate free radicals. nbinno.comhilarispublisher.com This reactivity is fundamental to its use in UV curing and photopolymerization. nbinno.comacs.org The interplay between the photochemical reactivity of the benzophenone core and the synthetic handle of the Weinreb amide is an untapped area. For example, light-induced reactions could be used to trigger subsequent transformations at the amide site, or the amide group could be used to tether the photoinitiator to a polymer backbone, enhancing migration stability. rsc.org
Integration of Advanced Computational Chemistry for Predictive Synthesis
Computational chemistry is a powerful tool for predicting reaction mechanisms, elucidating the roles of intermediates and transition states, and guiding synthetic efforts. grnjournal.usgrnjournal.us For a molecule like this compound, computational methods can provide invaluable insights.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, as has been done for other benzamide (B126) formation mechanisms. nih.govresearchgate.net Such studies can predict activation energies and reaction energetics, helping to optimize conditions for novel synthetic routes. grnjournal.us For example, computational analysis of Pd-catalyzed C-H functionalization has revealed the crucial role of ligands and additives in stabilizing catalytic intermediates, insights that would be directly applicable to reactions using the Weinreb amide as a directing group. researchgate.netnih.gov
Furthermore, the photochemical properties of the benzophenone unit can be studied in detail using time-dependent DFT (TD-DFT). nih.govacs.org These calculations can predict absorption spectra and the nature of excited states, which is critical for designing photopolymerization systems or other light-driven applications. nih.gov Computational screening can also predict the structure-activity relationships for new derivatives, for instance, by modeling their potential as anticonvulsant agents, a known application area for some benzamides. nih.gov
Expansion of Applications in Diverse Fields of Chemical Science
The dual functionality of this compound suggests a broad range of potential applications that are yet to be explored.
Materials Science and Polymer Chemistry : The benzophenone core is a well-established photoinitiator used in UV-curable coatings, inks, and adhesives. nbinno.comresearchgate.net By incorporating the Weinreb amide as a synthetic handle, this molecule could be used to create novel, multifunctional photoinitiators. rsc.orgresearchgate.net It could be covalently bonded into polymer chains to prevent leaching and improve the stability and safety of the final material. acs.org
Medicinal Chemistry : Benzamide derivatives are a cornerstone of medicinal chemistry, with applications as antimicrobial, anti-inflammatory, and anticancer agents, among others. researchgate.netwalshmedicalmedia.comwalshmedicalmedia.comresearchgate.net The Weinreb amide functionality is a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients. numberanalytics.com Therefore, this compound could serve as a key building block for creating libraries of novel compounds for drug discovery. Its structure could be modified to target specific biological pathways, with the benzoyl moiety offering a site for further functionalization.
Organic Synthesis : Beyond its role as a synthetic target, the molecule itself can be a valuable reagent. The Weinreb amide allows for the controlled introduction of an acyl group, a fundamental transformation in organic synthesis. numberanalytics.com The presence of the benzophenone group could enable novel, light-mediated synthetic methodologies where the molecule acts as both a reagent and an internal photosensitizer.
Table 2: Potential Fields of Application
| Field | Potential Role of this compound | Key Functional Groups Involved |
|---|---|---|
| Polymer Chemistry | Monomer for functional polymers; high-stability photoinitiator. acs.orgrsc.org | Benzophenone (photo-reactivity), Weinreb Amide (polymer linkage). |
| Medicinal Chemistry | Intermediate for complex pharmaceutical synthesis; scaffold for new drug candidates. researchgate.netwalshmedicalmedia.com | Benzamide (pharmacophore), Weinreb Amide (synthetic handle). |
| Organic Synthesis | Bifunctional building block; internal photosensitizing reagent. hilarispublisher.comnumberanalytics.com | Weinreb Amide (acyl donor), Benzophenone (photosensitizer). |
Q & A
Q. What are the common synthetic routes for preparing 2-benzoyl-N-methoxy-N-methylbenzamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling benzoyl chloride derivatives with N-methoxy-N-methylamine precursors. A critical step is the use of activating agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate amide bond formation under mild conditions . For example, a two-step procedure may include:
Acylation : Reacting 2-benzoyl chloride with N-methoxy-N-methylamine in dichloromethane (DCM) with pyridine as a base.
Purification : Recrystallization from methanol or column chromatography to isolate the product.
Key parameters for yield optimization include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks at δ 3.2–3.4 ppm (N–CH₃ and N–OCH₃ groups) and aromatic protons in δ 7.3–8.1 ppm .
- ¹³C NMR : Carbonyl signals (C=O) appear at δ 165–170 ppm, while N–OCH₃ and N–CH₃ carbons resonate at δ 45–55 ppm .
- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C–O stretch of methoxy group) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with an error <5 ppm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound using SHELX programs?
Methodological Answer: Discrepancies often arise from twinning, disorder, or poor data resolution. Strategies include:
Q. What strategies are recommended for analyzing contradictory results in the compound’s bioactivity assays, such as antimicrobial activity?
Methodological Answer: Contradictions may stem from assay conditions or compound stability. Mitigation approaches:
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Orthogonal Assays : Compare disk diffusion (qualitative) with microbroth dilution (quantitative MIC values) .
- Stability Testing : Perform HPLC or LC-MS post-assay to verify compound integrity under experimental conditions (e.g., pH, temperature) .
Q. How can computational methods enhance the understanding of this compound’s reaction mechanisms in organic synthesis?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for amide bond formation. Focus on bond angles (e.g., C–N–O in methoxy groups) and charge distribution .
- MD Simulations : Simulate solvation effects in DCM or THF to predict solvent-dependent reaction pathways .
- Docking Studies : For bioactivity research, dock the compound into target protein pockets (e.g., bacterial enzymes) using AutoDock Vina to rationalize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
